molecular formula C13H8N2O2 B6386582 4-(3-Cyanophenyl)picolinic acid CAS No. 1258618-35-7

4-(3-Cyanophenyl)picolinic acid

Cat. No.: B6386582
CAS No.: 1258618-35-7
M. Wt: 224.21 g/mol
InChI Key: OFUBNMKADFJEEK-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)picolinic acid is an organic compound with the molecular formula C13H8N2O2. It features a picolinic acid moiety substituted with a cyanophenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyanophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply to its production .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Cyanophenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Cyanophenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and disrupt cellular processes, making it a potential antiviral agent .

Comparison with Similar Compounds

Uniqueness: 4-(3-Cyanophenyl)picolinic acid is unique due to the presence of both a cyanophenyl group and a picolinic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in coordination chemistry and materials science .

Properties

IUPAC Name

4-(3-cyanophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-2-1-3-10(6-9)11-4-5-15-12(7-11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUBNMKADFJEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NC=C2)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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